molecular formula C6H6O2 B009518 (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol CAS No. 106817-54-3

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol

Cat. No.: B009518
CAS No.: 106817-54-3
M. Wt: 122.066 g/mol
InChI Key: QIGBRXMKCJKVMJ-YROCTSJKSA-N
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Description

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is a radiolabeled derivative of hydroquinone, where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This compound is used primarily in scientific research to trace and study biochemical pathways and reactions due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol typically involves the incorporation of carbon-14 into the benzene ring. One common method is the catalytic hydrogenation of benzene-14C6 to produce cyclohexane-14C6, followed by dehydrogenation to form (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene. The final step involves hydroxylation to introduce the hydroxyl groups at the 1 and 4 positions.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the same synthetic routes but on a larger scale, with stringent safety and regulatory measures in place to handle the radioactive carbon-14.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is used extensively in scientific research, including:

    Chemistry: Studying reaction mechanisms and pathways.

    Biology: Tracing metabolic pathways and enzyme activities.

    Medicine: Investigating drug metabolism and pharmacokinetics.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol involves its incorporation into biochemical pathways where it acts as a tracer. The radioactive carbon-14 allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: The non-radiolabeled version of the compound.

    Benzoquinone: An oxidized derivative of hydroquinone.

    Phenol: A simpler aromatic compound with a single hydroxyl group.

Uniqueness

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is unique due to its radiolabeled nature, which allows for precise tracking and study of its behavior in various systems. This makes it an invaluable tool in research applications where understanding the detailed mechanisms and pathways is crucial.

Properties

IUPAC Name

(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1+2,2+2,3+2,4+2,5+2,6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBRXMKCJKVMJ-YROCTSJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302917
Record name 1,4-Benzenediol-1,2,3,4,5,6-14C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106817-54-3
Record name 1,4-Benzenediol-1,2,3,4,5,6-14C6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106817-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol-1,2,3,4,5,6-14C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Reactant of Route 2
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Reactant of Route 3
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Reactant of Route 4
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Reactant of Route 5
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Reactant of Route 6
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol

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